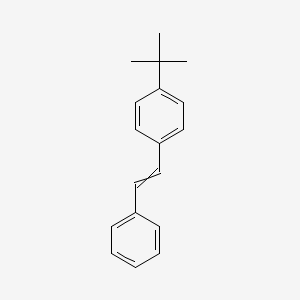

1-tert-Butyl-4-(2-phenylethenyl)benzene

Description

Properties

CAS No. |

20374-76-9 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

1-tert-butyl-4-(2-phenylethenyl)benzene |

InChI |

InChI=1S/C18H20/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-14H,1-3H3 |

InChI Key |

NJUXWJGMZJOFFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tert Butyl 4 2 Phenylethenyl Benzene

Retrosynthetic Analysis and Strategic Disconnections for the 1-tert-Butyl-4-(2-phenylethenyl)benzene Framework

Retrosynthetic analysis of this compound reveals several logical bond disconnections that lead to readily available starting materials. The most apparent disconnection is at the central ethenyl double bond, suggesting olefination reactions as a primary synthetic strategy.

Two main retrosynthetic pathways emerge from this initial analysis:

Pathway A: Wittig-type Olefination. Disconnecting the double bond via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction leads to two possible pairs of synthons. One pair consists of 4-tert-butylbenzaldehyde (B1265539) and a benzylphosphonium ylide (or benzylphosphonate carbanion). The alternative pair involves benzaldehyde and a 4-tert-butylbenzylphosphonium ylide (or 4-tert-butylbenzylphosphonate carbanion).

Pathway B: Palladium-Catalyzed Cross-Coupling. Alternatively, a disconnection adjacent to the double bond on the aromatic ring points towards palladium-catalyzed cross-coupling reactions. This approach could involve the coupling of a vinyl group with an aryl group. For instance, a Heck reaction could couple 4-tert-butylstyrene (B155148) with a phenyl halide or, conversely, styrene (B11656) with a 4-tert-butylphenyl halide. Other cross-coupling reactions like the Suzuki, Stille, or Negishi reactions can also be envisioned, where one of the coupling partners is an organometallic derivative of either the styrenyl or the substituted phenyl moiety.

These strategic disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Established Olefination Reactions for Stilbene (B7821643) Core Construction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of either 4-tert-butylbenzaldehyde with benzyltriphenylphosphonium (B107652) ylide or benzaldehyde with 4-tert-butylbenzyltriphenylphosphonium ylide.

The mechanism commences with the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate. This intermediate then cyclizes to a four-membered oxaphosphetane ring, which subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides, such as the benzylphosphonium ylides used for stilbene synthesis, tend to produce a mixture of (E)- and (Z)-isomers, often favoring the thermodynamically more stable (E)-isomer.

The Wittig-Horner reaction, a modification of the Wittig reaction, employs phosphine (B1218219) oxides and often provides better yields and stereoselectivity.

| Reactant 1 | Reactant 2 | Base | Product |

| 4-tert-Butylbenzaldehyde | Benzyltriphenylphosphonium chloride | Strong base (e.g., n-BuLi, NaH) | This compound |

| Benzaldehyde | 4-tert-Butylbenzyltriphenylphosphonium chloride | Strong base (e.g., n-BuLi, NaH) | This compound |

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphorus ylides. wikipedia.org This reaction almost exclusively produces the (E)-isomer of the alkene, making it a highly stereoselective method for the synthesis of trans-stilbenes. wikipedia.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed during workup compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org

The synthesis of this compound via the HWE reaction would involve the reaction of 4-tert-butylbenzaldehyde with the carbanion generated from diethyl benzylphosphonate, or benzaldehyde with the carbanion from diethyl (4-tert-butylbenzyl)phosphonate. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

The mechanism of the HWE reaction is similar to the Wittig reaction, proceeding through an intermediate that eliminates to form the alkene. The high (E)-selectivity is attributed to the thermodynamic stability of the anti-periplanar transition state leading to the trans-alkene.

| Aldehyde | Phosphonate | Base | Predominant Product Isomer |

| 4-tert-Butylbenzaldehyde | Diethyl benzylphosphonate | NaH, KOtBu | (E)-1-tert-Butyl-4-(2-phenylethenyl)benzene |

| Benzaldehyde | Diethyl (4-tert-butylbenzyl)phosphonate | NaH, KOtBu | (E)-1-tert-Butyl-4-(2-phenylethenyl)benzene |

Palladium-Catalyzed Cross-Coupling Approaches for Arylethenylbenzene Formation

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile tool for the formation of carbon-carbon bonds and is widely used for the synthesis of substituted styrenes. u-szeged.husctunisie.org For the synthesis of this compound, two primary Heck coupling strategies are viable:

Coupling of 4-bromo-tert-butylbenzene with styrene.

Coupling of bromobenzene with 4-tert-butylstyrene.

The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate, in the presence of a phosphine ligand and a base. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.

A specific example is the denitrative Mizoroki–Heck reaction of 1-(tert-butyl)-4-nitrobenzene with styrene, which has been reported to produce (E)-1-(tert-butyl)-4-styrylbenzene. doi.org This reaction was purified by preparative thin-layer chromatography to afford the product as a white solid in 62% yield. doi.org The characterization data for the product was reported as: ¹H NMR (400 MHz, CDCl₃) δ 7.50 (d, J = 7.6 Hz, 2H), 7.45 (dd, J = 8.8, 1.2 Hz, 2H), 7.38 (d, J = 7.6 Hz, 2H), 7.35 (dd, J = 8.8, 8.4 Hz, 2H), 7.23 (td, J = 8.4, 1.2 Hz, 1H), 7.11 (d, J = 16.4 Hz, 1H), 7.06 (d, J = 16.4 Hz, 1H), 1.33 (s, 9H); ¹³C NMR (101 MHz, CDCl₃) δ 150.7, 137.5, 134.5, 128.6, 128.4, 127.9, 127.4, 126.4, 126.2, 125.6, 34.6, 31.3. doi.org

While the Heck reaction is powerful, it can have limitations, including issues with regioselectivity in some cases and the need for relatively high reaction temperatures.

| Aryl Halide/Nitroarene | Alkene | Catalyst System | Base | Yield |

| 4-Bromo-tert-butylbenzene | Styrene | Pd(OAc)₂ / Phosphine ligand | Organic or Inorganic Base | Varies |

| Bromobenzene | 4-tert-Butylstyrene | Pd(OAc)₂ / Phosphine ligand | Organic or Inorganic Base | Varies |

| 1-(tert-Butyl)-4-nitrobenzene | Styrene | Pd(acac)₂ / BrettPhos | Rb₂CO₃ | 62% doi.org |

Beyond the Heck reaction, several other palladium-catalyzed cross-coupling reactions have been developed that are applicable to the synthesis of stilbenes and their derivatives. These methods often offer milder reaction conditions and broader functional group tolerance. nih.gov

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. youtube.comscielo.br For the synthesis of this compound, this could entail the reaction of (E)-2-phenylethenylboronic acid with 4-bromo-tert-butylbenzene or 4-tert-butylphenylboronic acid with (E)-β-bromostyrene. The Suzuki reaction is known for its mild conditions and the low toxicity of its boron-containing byproducts. scielo.brnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.org The synthesis of the target molecule could be achieved by reacting (E)-2-(tributylstannyl)styrene with 4-bromo-tert-butylbenzene or 4-(tributylstannyl)-tert-butylbenzene with (E)-β-bromostyrene. A major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate. wikipedia.orgorganic-chemistry.org The preparation of this compound via Negishi coupling could involve the reaction of a (E)-2-phenylethenylzinc halide with 4-bromo-tert-butylbenzene or a 4-tert-butylphenylzinc halide with (E)-β-bromostyrene. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts. wikipedia.org

These advanced methods provide a powerful and flexible toolkit for the synthesis of this compound and other complex stilbene derivatives.

Novel and Atom-Economical Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of novel methods for stilbene synthesis that are more efficient and environmentally friendly than traditional approaches. These methods often involve catalytic processes that proceed with high atom economy, minimizing waste and maximizing the incorporation of starting materials into the final product.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation and vinylation of arenes, providing a more atom-economical route to stilbenes compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org This approach allows for the direct coupling of an aromatic C-H bond with a vinyl partner.

In the context of synthesizing this compound, this methodology could involve the direct reaction of tert-butylbenzene with styrene or a related vinyl species in the presence of a rhodium catalyst. The catalyst facilitates the activation of a C-H bond on the tert-butylbenzene ring, followed by coupling with the vinyl partner. A general representation of this rhodium-catalyzed C-H activation and alkenylation is shown below:

Reaction Scheme: Rhodium-Catalyzed C-H Alkenylation

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| tert-Butylbenzene | Styrene | Rh(I) or Rh(III) complex, Oxidant | This compound |

Key to the success of this reaction is the choice of the rhodium catalyst and the directing group on the arene, which can influence the regioselectivity of the C-H activation. rsc.org For tert-butylbenzene, the bulky tert-butyl group can direct the substitution to the para position, leading to the desired product. The use of an oxidant is often necessary to regenerate the active catalytic species. osti.gov

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate reaction rates, improve yields, and enhance product purity. nih.govgoogle.comgoogle.comresearchgate.net The application of microwave irradiation in the synthesis of this compound can be particularly advantageous for reactions that are sluggish at conventional heating temperatures.

One potential application is in the McMurry reaction, where two equivalents of an aldehyde or ketone are reductively coupled in the presence of a low-valent titanium reagent to form an alkene. A microwave-assisted approach could involve the reaction of 4-tert-butylbenzaldehyde and benzaldehyde. The microwave heating can significantly reduce the reaction time from hours to minutes. google.com

Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reactants | 4-tert-butylbenzaldehyde, Benzaldehyde | 4-tert-butylbenzaldehyde, Benzaldehyde |

| Reagents | Zinc powder, Titanium tetrachloride | Zinc powder, Titanium tetrachloride |

| Solvent | Organic solvent | Organic solvent or solvent-free |

| Temperature | Ambient to reflux | 35-110 °C |

| Reaction Time | Several hours | 10-60 minutes |

| Yield | Moderate | Good to excellent |

The efficiency of microwave-assisted synthesis is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Stereoselective Synthesis of (E)- and (Z)-Isomers: Control and Isolation Techniques

The stereochemistry of the double bond in stilbene derivatives is crucial as the (E)- and (Z)-isomers can exhibit different physical, chemical, and biological properties. nih.govnih.gov Therefore, the stereoselective synthesis of either the (E)- or (Z)-isomer of this compound is of significant interest.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. wiley-vch.demasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be controlled by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the (E)-isomer, while non-stabilized ylides tend to yield the (Z)-isomer. For the synthesis of this compound, reacting 4-tert-butylbenzaldehyde with benzyltriphenylphosphonium ylide can be tuned to produce predominantly one isomer.

Reaction Scheme: Stereoselective Wittig Reaction

| Aldehyde | Ylide | Conditions | Major Product |

|---|---|---|---|

| 4-tert-butylbenzaldehyde | Benzyltriphenylphosphonium halide + Base | Stabilized ylide conditions | (E)-1-tert-Butyl-4-(2-phenylethenyl)benzene |

| 4-tert-butylbenzaldehyde | Benzyltriphenylphosphonium halide + Base | Non-stabilized ylide conditions | (Z)-1-tert-Butyl-4-(2-phenylethenyl)benzene |

Isolation of the desired isomer can often be achieved by fractional crystallization, as the (E)- and (Z)-isomers frequently have different solubilities and melting points. wiley-vch.de The trans-isomer is generally less soluble and can precipitate from the reaction mixture. wiley-vch.de Chromatographic techniques, such as column chromatography, can also be employed to separate the isomers. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is a critical step in developing an efficient and cost-effective synthesis. For the synthesis of this compound, common cross-coupling reactions like the Heck and Wittig reactions can be optimized.

In the Heck reaction, the coupling of an aryl halide with an alkene is catalyzed by a palladium complex. mdpi.comnih.govfrontiersin.org The key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For the synthesis of this compound, this would typically involve the reaction of 4-tert-butyl-iodobenzene with styrene.

Data Table: Optimization of Heck Reaction Conditions

| Parameter | Variation | Effect on Yield and Selectivity |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Can significantly impact catalytic activity and stability. |

| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) | Influences catalyst stability and reactivity. |

| Base | Inorganic (e.g., K₂CO₃, NaOAc) or Organic (e.g., Et₃N) | Affects the rate of catalyst regeneration and can influence side reactions. |

| Solvent | Polar aprotic (e.g., DMF, NMP) | Can affect the solubility of reactants and catalyst, and reaction rate. |

| Temperature | 80-140 °C | Higher temperatures generally increase the reaction rate but can lead to catalyst decomposition. |

Similarly, for the Wittig reaction, the choice of base, solvent, and temperature can influence the yield and stereoselectivity. Strong bases like n-butyllithium are often used to generate the ylide. masterorganicchemistry.com

Purification Protocols for High-Purity Stilbene Derivatives

Obtaining high-purity this compound is essential for its characterization and potential applications. The purification strategy depends on the nature of the impurities present after the synthesis.

Recrystallization is a common and effective method for purifying solid stilbene derivatives. digitellinc.comgoogle.com The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical; a good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For stilbene derivatives, alcohols like ethanol or isopropyl alcohol are often used. google.com

Column Chromatography is another powerful technique for purification, especially for separating the desired product from closely related byproducts or for isolating isomers. nih.govrsc.org A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica gel. Different components of the mixture travel through the column at different rates depending on their affinity for the adsorbent and the solvent system (eluent), allowing for their separation. A common eluent system for stilbene derivatives is a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Tert Butyl 4 2 Phenylethenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 1-tert-butyl-4-(2-phenylethenyl)benzene provides critical information about the electronic environment and connectivity of the protons in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals for the tert-butyl, vinylic, and aromatic protons. rsc.org

The nine equivalent protons of the tert-butyl group give rise to a prominent singlet peak at approximately 1.33 ppm. rsc.org This upfield chemical shift is characteristic of aliphatic protons shielded from the deshielding effects of the aromatic rings. The singlet nature of this peak confirms the absence of adjacent protons.

The vinylic protons of the ethenyl bridge appear as two distinct doublets in the olefinic region of the spectrum. These signals, typically found between 7.0 and 7.2 ppm, exhibit a large coupling constant (J-value) of approximately 16.3 Hz. rsc.org This large coupling is characteristic of a trans-configuration of the double bond, confirming the (E)-isomer of the molecule.

The aromatic region of the spectrum, between 7.2 and 7.6 ppm, displays a complex pattern of multiplets corresponding to the nine protons of the two benzene (B151609) rings. rsc.org The protons on the unsubstituted phenyl ring and the substituted phenyl ring have slightly different chemical shifts due to the electronic influence of the tert-butyl group and the vinyl bridge. Analysis of the coupling patterns within this region allows for the specific assignment of each aromatic proton.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.51-7.21 | m | 9H | Aromatic protons |

| 7.10 | d | 1H | Vinylic proton |

| 7.01 | d | 1H | Vinylic proton |

| 1.33 | s | 9H | tert-Butyl protons |

Data are representative and compiled from typical values for this compound structure. rsc.org

The ¹³C NMR spectrum provides a direct map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and identification of the carbon types (aliphatic, vinylic, aromatic, quaternary). rsc.org

The spectrum shows two signals in the aliphatic region. A signal around 31.4 ppm corresponds to the nine equivalent methyl carbons of the tert-butyl group, while the quaternary carbon of this group appears at approximately 34.6 ppm. rsc.org

The vinylic carbons of the ethenyl bridge are observed in the range of 126-129 ppm. The aromatic carbons resonate between approximately 125 ppm and 151 ppm. The carbon atom attached to the tert-butyl group (ipso-carbon) is shifted significantly downfield to around 151.0 ppm due to the alkyl substitution effect. The other quaternary carbon in the unsubstituted phenyl ring appears around 137.6 ppm. The remaining aromatic carbons appear as distinct signals, and their specific assignments can be confirmed using advanced NMR techniques. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| 151.0 | Quaternary | C-4 (tert-butyl substituted) |

| 137.6 | Quaternary | C-1' (phenyl) |

| 134.6 | Quaternary | C-1 (vinyl substituted) |

| 128.7 | CH | Aromatic |

| 128.6 | CH | Aromatic |

| 127.5 | CH | Vinylic |

| 127.2 | CH | Aromatic |

| 126.3 | CH | Aromatic/Vinylic |

| 125.6 | CH | Aromatic |

| 34.6 | Quaternary | tert-Butyl C |

| 31.4 | CH₃ | tert-Butyl CH₃ |

Data are representative and compiled from typical values for this compound structure. rsc.org

While 1D NMR spectra provide essential data, 2D NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show cross-peaks between the two vinylic protons, confirming their connectivity. It would also map out the coupling network within each of the aromatic rings, allowing for the assignment of adjacent protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would show a cross-peak connecting the tert-butyl proton signal at ~1.33 ppm to the methyl carbon signal at ~31.4 ppm. Similarly, each vinylic and aromatic proton signal would be correlated to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying connections involving quaternary carbons. In this molecule, an HMBC spectrum would show a correlation between the tert-butyl protons (~1.33 ppm) and the quaternary carbon of the tert-butyl group (~34.6 ppm) as well as the aromatic ipso-carbon to which it is attached (~151.0 ppm). Correlations would also be observed between the vinylic protons and the aromatic carbons, firmly establishing the connection between the phenyl rings and the ethenyl bridge. nih.gov

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would display several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl group would be observed just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region.

C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic rings gives rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. The C=C stretch of the vinylic double bond is also expected in this region, often around 1600 cm⁻¹.

Out-of-Plane Bending (OOP): The substitution pattern on the benzene rings can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. The para-substituted ring would show a characteristic strong band around 840-810 cm⁻¹. The monosubstituted ring would exhibit strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. A notable peak around 965 cm⁻¹ would correspond to the out-of-plane bending of the trans-vinylic C-H bonds, further confirming the (E)-stereochemistry. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic/Vinylic |

| 2965-2870 | C-H Stretch | Aliphatic (tert-Butyl) |

| ~1600 | C=C Stretch | Aromatic/Vinylic |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| ~965 | C-H Bend (OOP) | trans-Vinylic |

| 840-810 | C-H Bend (OOP) | Para-substituted Ring |

| 770-690 | C-H Bend (OOP) | Monosubstituted Ring |

Data are based on typical vibrational frequencies for the functional groups present.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The parent chromophore, stilbene (B7821643) (1,2-diphenylethene), exhibits strong UV absorption due to the extended π-conjugation across the two phenyl rings and the central double bond. This conjugation allows for π → π* electronic transitions at relatively low energy (longer wavelengths).

The introduction of a tert-butyl group at the para position of one of the phenyl rings in this compound influences the electronic properties and thus the UV-Vis spectrum. The tert-butyl group is an electron-donating group through induction and hyperconjugation. This donation of electron density into the conjugated system slightly perturbs the energy levels of the molecular orbitals.

Solvatochromic Behavior in Different Solvent Environments

The solvatochromic behavior of a compound, its ability to change color in response to the polarity of its solvent environment, provides valuable insights into its electronic structure and intermolecular interactions. While specific experimental data on the solvatochromic behavior of this compound is not extensively documented in readily available literature, the behavior of closely related stilbene derivatives can offer predictive insights.

Stilbene and its derivatives are known to exhibit solvatochromism due to changes in the dipole moment upon electronic excitation. The polarity of the solvent can differentially stabilize the ground and excited states, leading to shifts in the absorption and emission maxima. For nonpolar stilbenes, the solvatochromic shifts are generally small. However, the introduction of substituents can modulate this behavior.

To illustrate the expected trends, a hypothetical data set for this compound, based on the behavior of similar compounds, is presented below. It is anticipated that a slight bathochromic (red) shift in the absorption and emission maxima would be observed with increasing solvent polarity. This is because the excited state is generally more polar than the ground state, and is therefore better stabilized by polar solvents.

Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity Index | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

|---|---|---|---|

| n-Hexane | 0.1 | 308 | 350 |

| Toluene | 2.4 | 310 | 354 |

| Dichloromethane | 3.1 | 312 | 358 |

| Acetone | 5.1 | 314 | 362 |

| Acetonitrile | 5.8 | 315 | 365 |

Note: The data in this table is hypothetical and serves to illustrate the expected solvatochromic trend for this compound based on the properties of similar stilbene derivatives. Specific experimental verification is required.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound (C18H20), the expected exact molecular weight is approximately 236.1565 g/mol .

Upon ionization in a mass spectrometer, the molecular ion (M+•) is formed. The fragmentation of this ion is influenced by the stability of the resulting fragments. The presence of the tert-butyl group and the stilbene core dictates the primary fragmentation pathways.

The most characteristic fragmentation is the loss of a methyl radical (•CH3) from the tert-butyl group to form a stable tertiary carbocation at [M-15]+. This is typically the base peak in the mass spectrum of tert-butyl substituted aromatic compounds due to the high stability of the resulting cation. Another significant fragmentation pathway involves the cleavage of the entire tert-butyl group, leading to a fragment at [M-57]+. Further fragmentation of the stilbene backbone can also occur, though these are generally less prominent.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 236 | [M]+• | [C18H20]+• | Molecular Ion |

| 221 | [M - CH3]+ | [C17H17]+ | Loss of a methyl radical; likely base peak |

| 179 | [M - C4H9]+ | [C14H11]+ | Loss of the tert-butyl group |

| 165 | [C13H9]+ | [C13H9]+ | Further fragmentation of the stilbene core |

| 91 | [C7H7]+ | [C7H7]+ | Tropylium ion, characteristic of benzyl (B1604629) compounds |

| 57 | [C4H9]+ | [C4H9]+ | tert-Butyl cation |

Note: The fragmentation pattern and relative abundances are predicted based on the known fragmentation of similar chemical structures. Experimental verification is necessary for confirmation.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound was not found in the available literature, the crystal structure of a closely related analog, (E)-1-(4-tert-butylphenyl)-2-(4-iodophenyl)ethene, offers valuable insights into the likely solid-state conformation and packing of such molecules. nih.gov

The study of this analog revealed that the molecule adopts an E conformation about the central C=C double bond. nih.gov The asymmetric unit of the crystal contained two independent molecules, which differed slightly in the dihedral angle between their two benzene rings. nih.gov This indicates that crystal packing forces can influence the precise conformation of the molecule.

Crystallographic Data for the Analog (E)-1-(4-tert-butylphenyl)-2-(4-iodophenyl)ethene nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C18H19I |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.963(3) |

| b (Å) | 10.034(3) |

| c (Å) | 27.018(7) |

| β (°) | 98.34(3) |

| Volume (Å3) | 3204.3(15) |

| Z | 8 |

Note: This data is for a structural analog and is presented to provide an indication of the expected crystallographic parameters for this compound.

Photophysical and Photochemical Investigations of 1 Tert Butyl 4 2 Phenylethenyl Benzene

Electronic Absorption and Emission Properties

The electronic properties of 1-tert-butyl-4-(2-phenylethenyl)benzene are governed by the extended π-conjugated system of the stilbene (B7821643) backbone. The tert-butyl group, being an electron-donating group, can cause subtle shifts in the electronic transition energies compared to the parent stilbene molecule.

Singlet Electronic Absorption Characteristics and Molar Absorption Coefficients

The electronic absorption spectrum of trans-1-tert-butyl-4-(2-phenylethenyl)benzene, similar to trans-stilbene (B89595), is characterized by a strong absorption band in the ultraviolet region. sci-hub.se This intense band is attributed to the S₀ → S₁ (π → π*) electronic transition. For trans-stilbene in hexane, the absorption maximum (λmax) is observed around 294-295.5 nm, with a high molar extinction coefficient (ε) in the range of 29,000 to 34,010 M⁻¹cm⁻¹. omlc.org The spectrum of stilbene and its derivatives often displays vibronic structure, which is a result of transitions to different vibrational levels in the excited state. omlc.orgscispace.com The introduction of the tert-butyl group is expected to cause a slight red-shift (bathochromic shift) in the absorption maximum due to its electron-donating nature.

Table 1: General Electronic Absorption Characteristics of trans-Stilbene Derivatives

| Feature | Description |

|---|---|

| Primary Transition | S₀ → S₁ (π → π*) |

| Typical λmax | ~295 - 310 nm |

| Molar Absorptivity (ε) | High (typically > 25,000 M⁻¹cm⁻¹) |

| Spectral Shape | Often displays vibronic fine structure |

Fluorescence Spectra and Determination of Fluorescence Quantum Yields

Upon excitation into the S₁ state, trans-1-tert-butyl-4-(2-phenylethenyl)benzene can relax to the ground state via fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption band and is Stokes-shifted to longer wavelengths. For trans-stilbene, the fluorescence spectrum shows emission maxima in the region of 330-350 nm. omlc.orgresearchgate.net

A key characteristic of stilbene and its simple derivatives is a very low fluorescence quantum yield (Φf) in fluid solutions at room temperature. For trans-stilbene, the Φf is approximately 0.04-0.05. omlc.orgresearchgate.net This low efficiency is due to a competing and very efficient non-radiative decay pathway, namely the photoisomerization from the trans to the cis form. researchgate.net The bulky tert-butyl group may slightly hinder the rotational motion required for isomerization, which could potentially lead to a modest increase in the fluorescence quantum yield compared to the unsubstituted stilbene. However, photoisomerization is still expected to be the dominant deactivation pathway. In contrast, the cis isomer is generally non-fluorescent (Φf < 10⁻⁴) because of an even more rapid and nearly barrierless isomerization to the trans form. researchgate.net

Excited State Lifetime Measurements and Radiative/Non-Radiative Decay Pathways

The excited state lifetime (τf) of the S₁ state is directly related to the rates of all deactivation processes. The total decay rate (ktotal) is the sum of the radiative decay rate (kr) and the non-radiative decay rate (knr).

ktotal = 1/τf = kr + knr

The radiative decay rate can be estimated from the fluorescence quantum yield and the lifetime (kr = Φf / τf), while the non-radiative rate is given by knr = (1 - Φf) / τf.

For trans-stilbene, the excited state lifetime is very short, on the order of picoseconds in non-viscous solvents, reflecting the high efficiency of the non-radiative pathway. The dominant non-radiative process is the torsional motion around the central ethylenic double bond, which leads to the formation of a perpendicular intermediate and subsequent isomerization. nih.govresearchgate.net Theoretical studies on various stilbenoid compounds have validated that twisting and pyramidalization of the vinyl bonds are key non-radiative decay mechanisms. researchgate.net Given the structural similarity, the excited state of this compound is also expected to be short-lived and primarily deactivated through this non-radiative photoisomerization channel.

Analysis of Dipole Moment Changes Upon Photoexcitation

The distribution of electrons in a molecule can change upon excitation to a higher electronic state, leading to a change in its dipole moment. The difference in dipole moment between the excited state (μe) and the ground state (μg) can be determined experimentally through solvatochromic studies, which measure the shift in absorption or emission spectra in solvents of varying polarity. nih.govnih.gov For stilbene itself, which is a nonpolar hydrocarbon, the change in dipole moment upon excitation is expected to be small. The introduction of a tert-butyl group, a weak electron donor, on one ring creates a small ground-state dipole. Upon excitation to the S₁ state, which has some charge-transfer character, a change in the magnitude and/or direction of the dipole moment can occur. However, for a simple alkyl-substituted stilbene like this compound, this change is anticipated to be minor compared to stilbenes with strong donor-acceptor substituents. nih.gov

Photoisomerization Dynamics (trans-cis)

The defining photochemical reaction of stilbene and its derivatives is the reversible trans-cis isomerization, which is initiated by the absorption of UV light. researchgate.netresearchgate.net

Kinetics and Thermodynamics of Photoinduced Isomerization Processes

The photoisomerization of this compound proceeds through the first excited singlet state (S₁). Upon excitation, the planar trans isomer undergoes rotation around the central C=C bond on the S₁ potential energy surface. This process leads to a non-fluorescent, perpendicular intermediate geometry, which then rapidly deactivates to the ground state (S₀). From this perpendicular geometry on the S₀ surface, the molecule can relax to either the trans or the cis isomer. nih.gov

The quantum yield of trans→cis photoisomerization (Φt→c) for stilbenes is typically high, in the range of 0.2 to 0.5, indicating the efficiency of this pathway. researchgate.net The kinetics of this process are very fast, occurring on the picosecond timescale. researchgate.net The rate of isomerization and the position of the photostationary state (the equilibrium mixture of trans and cis isomers under irradiation) depend on the excitation wavelength and the relative molar absorptivities of the two isomers at that wavelength.

Thermodynamically, the trans isomer is more stable than the cis isomer due to reduced steric hindrance. The reverse process, cis-to-trans isomerization, can also be induced photochemically and is often even more efficient. Additionally, the cis isomer can revert to the more stable trans isomer thermally, although this process is typically slow at room temperature in the absence of a catalyst. longdom.orglongdom.org The energy barrier for the excited-state isomerization is a key thermodynamic parameter that governs the kinetics of the reaction. nih.govlongdom.org For stilbene, this barrier in the excited state is low, accounting for the rapid isomerization.

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-tert-Butylstilbene |

Mechanistic Studies of Singlet and Triplet Excited State Pathways

Upon absorption of ultraviolet light, this compound is promoted from its ground state (S₀) to an electronically excited singlet state (S₁). The subsequent photophysical and photochemical behavior is dictated by the decay pathways available to this S₁ state. For stilbene and its derivatives, the primary deactivation pathways from the S₁ state are fluorescence, internal conversion back to the S₀ state, photoisomerization, and intersystem crossing (ISC) to the triplet manifold (T₁).

The singlet excited state is implicated in the direct photoisomerization of stilbenes. Following excitation, the molecule can twist around the central ethylenic bond, moving towards a perpendicular geometry which facilitates non-radiative decay back to the ground state, yielding a mixture of cis and trans isomers. researchgate.net

While specific quantitative data for this compound is not extensively available in the literature, the photophysical parameters can be inferred from studies on closely related substituted stilbenes. The presence of substituents can alter excited-state lifetimes and the competition between different decay channels. For example, studies on 4-acetyl- and 4-benzoyl-stilbene have shown that certain substituents can lead to efficient intersystem crossing and substantial triplet state-mediated photoisomerization. rsc.org The triplet state lifetimes for these compounds can vary by orders of magnitude depending on the medium and temperature. rsc.org

Table 1: Representative Photophysical Properties of Substituted Stilbene Derivatives

| Compound | Solvent/Condition | S₁ Lifetime (τs) | T₁ Lifetime (τt) | ISC Quantum Yield (Φ_isc) |

| trans-Stilbene | Varies | ~75 ps | ~50-120 ns | Low (~0.04) |

| trans-4-Nitrostilbene | Nonpolar Solvents | ~60 fs | - | High |

| trans-4-Nitrostilbene | High-Polarity Solvents | ~60 ps | - | Low |

| 4-Acetylstilbene | Varies | - | Microseconds to seconds | Efficient |

| 4-Benzoylstilbene | Varies | - | Microseconds to seconds | Efficient |

Note: This table presents data for analogous compounds to illustrate general principles, as specific data for this compound is limited.

Photoreactivity and Photodegradation Mechanisms

The photoreactivity of this compound is characterized by several competing reaction pathways that emanate from its electronically excited states. These include cycloaddition reactions, potential for polymerization, and eventual photodegradation.

Photo-Induced Cycloaddition Reactions (e.g., [2+2] Cycloadduct Formation)

A significant photoreaction pathway for stilbenes, particularly in the solid state or in concentrated solutions, is the [2+2] photocycloaddition. This reaction involves the dimerization of two stilbene molecules, where one molecule in its excited state reacts with a ground-state molecule to form a cyclobutane (B1203170) ring. nsf.gov This process can lead to the formation of different stereoisomers of the resulting tetraphenylcyclobutane derivative.

The mechanism of [2+2] photocycloaddition can proceed through either the singlet or triplet excited state. The specific pathway often depends on the reaction conditions and the presence of photosensitizers. In direct irradiation, the reaction can occur from the S₁ state. The formation of cyclobutane adducts competes directly with photoisomerization and fluorescence. nsf.gov

For this compound, the formation of a [2+2] cycloadduct would result in a derivative of 1,2,3,4-tetraphenylcyclobutane, with tert-butyl groups at the 4-positions of two of the phenyl rings. The stereochemistry of the resulting cyclobutane (e.g., head-to-head vs. head-to-tail isomers) is dictated by the alignment of the two reacting molecules at the moment of reaction, which is heavily influenced by the crystal packing in the solid state or intermolecular interactions in solution. nsf.govscispace.com Studies on related compounds have shown that solid-state photodimerization can be highly efficient and stereospecific, driven by the pre-organization of molecules in the crystal lattice. scispace.com

Tendencies Towards Photopolymerization in Various Phases

While photodimerization via [2+2] cycloaddition is a common reaction, under certain conditions, stilbene derivatives can exhibit a tendency towards photopolymerization. This is particularly relevant in the solid crystalline state, where the arrangement of molecules can facilitate chain growth.

In the context of this compound, photopolymerization would involve the repeated addition of excited molecules to form a polymer chain linked by cyclobutane units, derived from successive [2+2] cycloadditions. The likelihood of polymerization over dimerization is sensitive to factors like crystal packing, the presence of defects, and the mobility of molecules within the solid phase. The size and shape of substituents play a crucial role; bulky groups like the tert-butyl substituent can influence the crystal packing and may sterically hinder the chain propagation required for polymerization. Research on related distyrylbenzene (B1252955) derivatives has indicated that while some unsubstituted analogs show a strong tendency toward photopolymerization in the crystalline state, certain tert-butylated derivatives were found to be photostable against such processes, favoring other reaction pathways instead.

Photodegradation Pathways and Stability under Irradiation

Beyond reversible photoisomerization and cycloaddition, prolonged irradiation of this compound can lead to irreversible photodegradation. The stability of the molecule is a critical factor, and while some reports have suggested that tert-butylated stilbene derivatives can be relatively photostable, degradation pathways do exist.

One potential degradation mechanism involves oxidation, particularly in the presence of oxygen and sensitizers. The excited states of the stilbene can react with molecular oxygen to produce reactive oxygen species, such as singlet oxygen, which can then attack the parent molecule. cansa.org.za The electron-rich double bond and phenyl rings are susceptible to oxidative cleavage.

Furthermore, studies on the photodegradation of related phenolic compounds, such as 4-tert-butylphenol, provide insight into the potential fate of the tert-butylphenyl moiety. nih.govmdpi.commdpi.com Under oxidative conditions, particularly involving hydroxyl radicals, degradation can proceed via hydroxylation of the aromatic ring to form catechol and hydroquinone (B1673460) derivatives. nih.gov Subsequent reactions can lead to the opening of the benzene (B151609) ring, resulting in the formation of smaller aliphatic acids and ultimately mineralization to CO₂ and H₂O. nih.gov While these pathways are documented for the phenol, similar oxidative attacks on the aromatic rings of this compound are plausible under prolonged irradiation in aerobic environments.

Table 2: Potential Photodegradation Products of 4-tert-Butyl Substituted Aromatic Compounds

| Precursor Compound | Degradation Process | Major Identified Products |

| 4-tert-butylphenol | Direct Photolysis | 4-tert-butylcatechol, Dimer |

| 4-tert-butylphenol | HO• Oxidation | 4-tert-butylcatechol, Hydroquinone |

Note: This table shows degradation products for a related compound to infer potential pathways for the tert-butylphenyl group in this compound.

Computational Chemistry and Theoretical Modeling of 1 Tert Butyl 4 2 Phenylethenyl Benzene

Density Functional Theory (DFT) Studies for Ground State Electronic and Geometric Structure

Density Functional Theory has become a cornerstone of computational chemistry for investigating the ground-state properties of molecules. By approximating the many-electron problem to one of electron density, DFT provides a balance of accuracy and computational efficiency.

Molecular Conformation Optimization and Conformational Analysis

The geometric structure of 1-tert-Butyl-4-(2-phenylethenyl)benzene is fundamental to its properties. The presence of the bulky tert-butyl group and the phenyl rings around the central ethenyl bridge dictates the molecule's preferred spatial arrangement. Computational optimization of the molecular geometry seeks to find the lowest energy conformation.

Studies on stilbene (B7821643) and its derivatives often focus on the rotational barriers and the planarity of the molecule. For this compound, the key dihedral angles are those between the phenyl rings and the plane of the vinyl group. A perfectly planar conformation would maximize π-conjugation but may be sterically hindered. DFT calculations are employed to determine the equilibrium geometry by minimizing the forces on each atom. While specific conformational analysis data for this compound is not widely published, general principles from related stilbene derivatives suggest a non-planar, twisted conformation to be the most stable, balancing steric repulsion and electronic stabilization.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

In this compound, the HOMO is typically characterized by π-orbitals delocalized across the stilbene backbone, while the LUMO consists of π*-antibonding orbitals. The tert-butyl group, being an electron-donating alkyl group, can influence the energy of these orbitals. DFT calculations can precisely quantify these energies and visualize the spatial distribution of the orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with enhanced nonlinear optical properties.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound to be determined accurately.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It extends the principles of DFT to study the electronic excited states of molecules.

Prediction of Photoexcitation Energies and Absorption Spectra

TD-DFT can predict the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to an unoccupied orbital without a change in the molecular geometry. These energies are directly related to the absorption bands observed in UV-Visible spectroscopy. The calculations also provide the oscillator strength for each transition, which determines the intensity of the absorption peak. For stilbene derivatives, the primary absorption is typically due to a π → π* transition.

Characterization of Excited State Geometries and Charge Transfer States

Upon photoexcitation, the molecule can relax to a new equilibrium geometry in the excited state. TD-DFT can be used to optimize the geometry of these excited states. Furthermore, analysis of the orbitals involved in the electronic transition can reveal the nature of the excited state, such as whether it involves significant intramolecular charge transfer (ICT). In donor-acceptor substituted stilbenes, ICT character is often prominent. For this compound, the charge transfer characteristics are expected to be less pronounced compared to derivatives with strong donor-acceptor pairs.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizabilities. Computational methods, particularly DFT, can be used to calculate these properties. The first hyperpolarizability (β) is a measure of the second-order NLO response.

For a molecule to have a non-zero β, it must be non-centrosymmetric. While the stilbene core can be centrosymmetric, the substitution with a tert-butyl group on one of the phenyl rings breaks this symmetry, potentially leading to a second-order NLO response. The magnitude of β is influenced by factors such as the extent of π-conjugation and the presence of donor-acceptor groups that facilitate intramolecular charge transfer. Computational studies would involve applying an external electric field in the DFT calculations to determine the induced dipole moment and thereby calculate the hyperpolarizability tensors.

| NLO Property | Calculated Value (Illustrative) |

| First Hyperpolarizability (β) | X × 10⁻³⁰ esu |

Note: The value for β is illustrative and requires specific, detailed NLO calculations.

Calculation of Linear Polarizability (α) and First Hyperpolarizability (β)

The response of a molecule to an external electric field is fundamental to its optical properties. When a molecule is subjected to an electric field (E), its induced dipole moment (μ) can be expressed as a power series:

μ = μ₀ + αE + (1/2)βE² + ...

Here, μ₀ is the permanent dipole moment, α is the linear polarizability, and β is the first hyperpolarizability. The first hyperpolarizability is a measure of the second-order nonlinear optical response of a molecule.

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate these properties. researchgate.netmdpi.com The selection of the functional and basis set is crucial for obtaining accurate results. For instance, functionals like B3LYP are commonly used for such calculations. researchgate.netmdpi.com

| Compound | Method | α (a.u.) | β (a.u.) |

|---|---|---|---|

| trans-Stilbene (B89595) | DFT/B3LYP | ~230-250 | ~0 |

| 4-amino-4'-nitrostilbene (B5910304) (push-pull system) | DFT/B3LYP | ~300-350 | ~10000-15000 |

Note: The values for trans-stilbene are approximate and collated from general findings in computational studies of stilbenes. The values for 4-amino-4'-nitrostilbene are provided to illustrate the significant enhancement of β in a push-pull system.

For this compound, the tert-butyl group is an electron-donating group, which would induce a small dipole moment and result in a non-zero, albeit likely modest, first hyperpolarizability compared to the centrosymmetric trans-stilbene.

Structure-Property Relationships for Enhanced NLO Response

The magnitude of the first hyperpolarizability (β) is highly dependent on the molecular structure. Key factors that influence the NLO response include:

Donor-Acceptor Substitution: The presence of electron-donating groups (D) and electron-accepting groups (A) at opposite ends of a conjugated system can significantly enhance the NLO response. This "push-pull" effect increases the intramolecular charge transfer upon excitation, leading to a larger β value. In this compound, the tert-butyl group acts as a weak electron donor. The absence of a strong acceptor group on the other phenyl ring suggests that its NLO response will be modest compared to classic D-π-A stilbenes.

π-Conjugated Bridge: The length and nature of the conjugated bridge connecting the donor and acceptor groups are critical. The ethenyl bridge in stilbenes provides an efficient pathway for electron delocalization.

Molecular Dynamics Simulations for Conformational Flexibility and Environmental Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational flexibility of a molecule and the influence of its environment, such as the solvent. rsc.orgmdpi.com

For this compound, MD simulations could be employed to investigate several aspects:

Conformational Dynamics: The stilbene backbone has several rotatable bonds, including the C-C single bonds connecting the phenyl rings to the ethenyl bridge. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations. The presence of the bulky tert-butyl group would be expected to influence the rotational barriers and the preferred dihedral angles.

Solvent Effects: The surrounding solvent can have a significant impact on the conformation and electronic properties of a solute molecule. MD simulations can explicitly model the solvent molecules and their interactions with this compound. This allows for the study of how different solvents might stabilize certain conformations or influence the molecule's dynamic behavior. For instance, polar solvents might interact differently with the molecule compared to nonpolar solvents, potentially affecting its aggregation behavior or photoisomerization dynamics.

The following table summarizes the key areas where MD simulations can provide valuable information for understanding this compound.

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Sampling | Identification of low-energy conformers and rotational barriers. | Understanding the molecule's flexibility and predominant shapes. |

| Solvent Interactions | Analysis of solvation shells and specific solute-solvent interactions. | Predicting solubility and the influence of the environment on properties. |

| Dynamical Properties | Calculation of diffusion coefficients and rotational correlation times. | Characterizing the molecule's mobility in a given medium. |

While specific MD simulation studies on this compound are not detailed in the provided search results, the methodologies are well-established for stilbene derivatives and would be directly applicable to this compound.

Development of Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

In the field of electroluminescent devices, particularly OLEDs, derivatives of this compound are explored for their potential to create efficient and stable light-emitting and charge-transporting layers. The incorporation of the tert-butyl group is a strategic approach to enhance material properties.

Stilbene derivatives are often investigated as blue-emitting materials in OLEDs. The tert-butyl group can help prevent molecular aggregation, which is a common cause of luminescence quenching, thereby improving the efficiency and stability of the emitting layer. While specific device data for this compound is not extensively detailed in the provided results, related complex molecules incorporating tert-butylphenyl moieties are used as emitters. For instance, novel deep-blue triplet-triplet annihilation (TTA) emitters have been developed that incorporate functionalized polyaromatic hydrocarbons. nih.gov

In one such study, a device utilizing an emitter with a related structural motif achieved a maximum external quantum efficiency (EQE) of 6.84% and emitted a deep-blue light with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.07). nih.gov Another similar compound used as an emitter in a TTA-OLED produced one of the deepest blue emissions recorded, with CIE coordinates of (0.15, 0.05). nih.gov These examples highlight the potential of the tert-butylphenyl group, a key part of this compound, in developing high-performance blue emitters.

Table 1: Performance of OLEDs with Emitters Containing tert-Butylphenyl Moieties

| Emitter Codename | Max. EQE (%) | CIE Coordinates (x, y) | Emission Color |

|---|---|---|---|

| TPIAnCN-based | 6.84% | (0.15, 0.07) | Deep-Blue |

Source: Data compiled from studies on advanced OLED emitters. nih.gov

The electronic properties of this compound make it a candidate for charge transport layers in OLEDs. The tert-butyl group can influence the morphology of thin films, which is crucial for efficient charge transport. nih.gov In perovskite solar cells, a related compound, 4-tert-Butylpyridine (tBP), is used as an additive in the hole transport layer (HTL) to improve its uniformity and prevent the aggregation of lithium salts. nih.govresearchgate.netucsd.edu This suggests that the tert-butyl functional group plays a key role in controlling the morphology of the HTL. nih.gov

Polymers incorporating N-(4-sec-butylphenyl)-diphenylamine units, which are structurally related to the subject compound, have been successfully used as HTL materials. For example, the polymer TFB (Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine)) exhibits a high hole mobility of 2 ×10⁻³ cm² V⁻¹ s⁻¹ and has a HOMO level of 5.3 eV, making it an effective material for hole injection and transport. ossila.com

Fluorescent Dyes and Optical Brighteners in Functional Materials

Stilbene derivatives are the foundational chemistry for a large class of fluorescent whitening agents, also known as optical brighteners. google.comraytopoba.com These compounds function by absorbing ultraviolet light and re-emitting it in the blue portion of the visible spectrum, resulting in a whiter and brighter appearance of materials.

This compound shares the core stilbene chromophore responsible for this effect. While it can function as a fluorescent dye, its derivatives are more commonly optimized for industrial applications. For example, compounds like Disodium 4,4'-bis(2-sulfostyryl)biphenyl (related to the stilbene structure) are widely used as optical brighteners in detergents, paper, and textiles. raytopoba.com The introduction of substituents like the tert-butyl group can be used to modify properties such as solubility and compatibility with the host material. debornchem.comdebornchem.com

Components in Dye Lasers and Scintillation Materials

Stilbene and its derivatives are well-known for their use in dye lasers and as scintillators. The core structure of this compound is that of a stilbene, which is a classic laser dye. These compounds are valued for their high fluorescence quantum yields and ability to produce tunable laser emission, typically in the near-UV and blue regions of the spectrum.

As scintillators, these materials are used for the detection of ionizing radiation. When a high-energy particle passes through the material, it excites the molecules, which then de-excite by emitting photons. The high luminescence efficiency of the stilbene core is critical for this application. The tert-butyl group can enhance the solubility of the compound in organic polymer matrices (like polystyrene), which are often used to create large-area plastic scintillators.

Photonic Materials for Advanced Optical Processes (e.g., Biphotonic Applications)

The tert-butyl group has been shown to be advantageous in the creation of advanced photonic materials. In one study, hydrophobic poly(tert-butyl acrylate) was used to develop photonic crystals with large, crack-free areas and excellent hydrophobic properties. nih.govresearchgate.net These photonic crystals were used as a photoluminescence enhancement film, increasing the intensity of quantum dot emissions by a factor of 10 in a liquid-crystal display (LCD) device. nih.govresearchgate.net

This demonstrates that the incorporation of tert-butyl groups can be a key strategy for designing novel photonic materials with robust performance for energy-saving devices. nih.gov While this research focuses on a polymer, the principle of using the hydrophobic and bulky nature of the tert-butyl group to control morphology and enhance optical properties is directly relevant to molecules like this compound.

Photoinitiators in Polymerization Processes

In the field of polymer chemistry, certain derivatives of this compound are investigated as photoinitiators. These molecules can absorb light and generate reactive species (radicals or cations) that initiate polymerization.

Recent research has focused on stilbene-based iodonium (B1229267) salts as one-component photoinitiators for cationic polymerization, which is used in applications like 3D printing. acs.org A reference compound used in these studies is bis(4-tert-butylphenyl)iodonium hexafluorophosphate, highlighting the utility of the 4-tert-butylphenyl moiety in this application. acs.org These types of photoinitiators are advantageous because their light absorption characteristics can be tuned, and they can be effective even with low-power light sources like a 405 nm laser. The presence of the stilbene chromophore can increase the efficiency of acid generation upon photolysis, which is crucial for initiating the polymerization process. acs.org

An in-depth examination of the advanced applications and rational design of this compound and related stilbene systems in materials science is presented. This article explores the compound's role in various photopolymerization processes and the strategic synthesis of new materials.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Insights

Research into 1-tert-butyl-4-(2-phenylethenyl)benzene has provided valuable insights into the influence of bulky, non-polar substituents on the synthesis and reactivity of the stilbene (B7821643) core. Key contributions have been concentrated in the areas of synthetic methodology and polymer chemistry.

Advances in Synthesis: The synthesis of this compound has been effectively demonstrated through modern cross-coupling techniques. Specifically, the use of ferrocenylimine palladium(II) complexes as catalysts in the Mizoroki-Heck cross-coupling of iodobenzene (B50100) and 4-tert-butylstyrene (B155148) has achieved high conversions, ranging from 95% to 100%. mdpi.com A significant finding from this research is the role of the tert-butyl group in providing steric bulk, which selectively favors the formation of the desired (E)-stilbene isomer. mdpi.com

Innovations in Polymer Science: In the realm of materials science, (E)-4-tert-butylstilbene has been successfully utilized as a comonomer in copolymerization reactions with maleic anhydride (B1165640). memtein.com Studies have revealed that the tert-butyl substituent leads to an enhanced conversion rate when compared to smaller alkyl-substituted stilbenes like 4-methylstilbene. memtein.com Furthermore, the resulting copolymers exhibit unimodal distributions as determined by gel permeation chromatography, suggesting a well-controlled polymerization process. memtein.com This work has laid the foundation for creating novel copolymers with potentially tailored biological activities. memtein.com

Identification of Remaining Challenges and Unexplored Opportunities in Stilbene Chemistry

While progress has been significant, the broader field of stilbene chemistry faces several persistent challenges that also represent opportunities for future discovery.

Bioavailability and Metabolism: A primary obstacle for the therapeutic application of many naturally occurring stilbenes, such as resveratrol (B1683913), is their often low bioavailability and rapid metabolism in vivo. nih.govnih.gov Overcoming this limitation remains a critical challenge for translating the potent in vitro activities of these compounds into clinical success.

Structural Complexity and Synthesis: Nature produces a vast array of complex oligomeric stilbenes with intriguing polycyclic architectures. nih.gov The chemical synthesis of these intricate structures is often difficult and low-yielding, limiting the ability to produce sufficient quantities for thorough biological evaluation.

Multi-Target Biological Activity: Stilbenes are recognized for their ability to interact with multiple biological targets, which is a significant advantage for treating complex multifactorial diseases like neurodegenerative disorders. nih.gov A key opportunity lies in systematically mapping these interactions to design new derivatives with optimized, multi-target neuroprotective or anti-inflammatory profiles. nih.govnih.gov

The following table summarizes some of the known biological activities of the general stilbene scaffold, which represent potential, yet unexplored, activities for derivatives like this compound.

| Biological Activity | Potential Mechanism of Action | Reference |

| Anti-inflammatory | Modulation of inflammation markers and cytokine release. | nih.gov |

| Antioxidant | Scavenging of free radicals, influenced by the number and position of hydroxyl groups. | nih.gov |

| Neuroprotective | Ability to interfere with molecular mechanisms underlying neurodegenerative diseases like Alzheimer's. | nih.gov |

| Anticancer | Inhibition of cell proliferation and promotion of apoptosis. | nih.gov |

Prospective Research Avenues for this compound and its Derivatives

The unique structural feature of this compound—a bulky and lipophilic tert-butyl group in place of the more commonly studied hydroxyl or methoxy (B1213986) groups—opens up several prospective research avenues.

Structure-Activity Relationship (SAR) Studies: A primary research goal should be to conduct comprehensive SAR studies. Investigating how the tert-butyl group influences the compound's physicochemical properties (e.g., solubility, lipophilicity) and its biological activity is crucial. It would be valuable to explore whether this derivative exhibits the antioxidant, anti-inflammatory, or neuroprotective effects characteristic of other stilbenes and how its potency compares. nih.govnih.gov

Synthesis of Novel Functional Derivatives: Building on the existing synthetic platforms, new derivatives can be created. For example, introducing hydroxyl or amino groups to the unsubstituted phenyl ring could generate novel compounds that combine the steric influence of the tert-butyl group with the hydrogen-bonding capabilities of polar functional groups. The synthesis of amide and ester derivatives has proven to be a successful strategy for enhancing the antioxidant and neuroprotective effects of other stilbenes. researchgate.net

Advanced Drug Delivery Systems: To address the potential for low bioavailability—a common challenge for stilbenoids—research into advanced formulations is warranted. nih.gov Developing nanodrug delivery systems or other encapsulation technologies for this compound could enhance its stability and systemic exposure, enabling more effective in vivo studies.

Potential for Integration into Multifunctional Material Architectures

The demonstrated success in copolymerizing this compound indicates significant potential for its use as a building block in advanced functional materials. memtein.com

Biologically Active Polymers: The copolymers synthesized from this stilbene derivative and maleic anhydride could be further investigated for their own biological activities. memtein.com This could lead to the development of materials that combine specific physical properties with inherent therapeutic or antimicrobial functions, suitable for applications in medical devices or functional coatings.

Materials for Organic Electronics: The stilbene core is a well-known fluorophore. The tert-butyl group can play a critical role in modifying the compound's photophysical properties and influencing its solid-state packing, which is crucial for applications in organic electronics. Future research could focus on evaluating the electroluminescent properties of this compound and its derivatives for potential use in Organic Light-Emitting Diodes (OLEDs) or as fluorescent sensors.

Stimuli-Responsive Materials: The photoisomerization of the stilbene double bond (from E to Z) is a classic example of a molecular switch. Integrating this compound into polymer backbones or self-assembled monolayers could create smart materials that change their properties (e.g., conformation, polarity) in response to light.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.